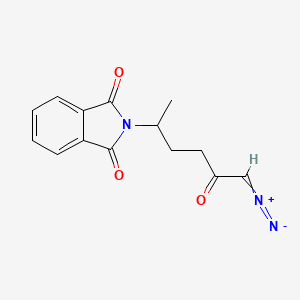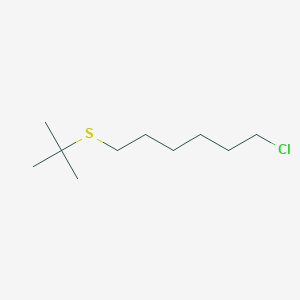
1-(Tert-butylsulfanyl)-6-chlorohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butylsulfanyl)-6-chlorohexane is an organic compound characterized by the presence of a tert-butylsulfanyl group and a chloro group attached to a hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butylsulfanyl)-6-chlorohexane typically involves the reaction of 6-chlorohexanol with tert-butylthiol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures a consistent supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Tert-butylsulfanyl)-6-chlorohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the chloro group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding hexane derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents such as dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hexane derivatives.
Substitution: Aminohexane, thiol-hexane derivatives.
Applications De Recherche Scientifique
1-(Tert-butylsulfanyl)-6-chlorohexane finds applications in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 1-(tert-butylsulfanyl)-6-chlorohexane involves its interaction with specific molecular targets, leading to various biochemical effects. The tert-butylsulfanyl group can undergo oxidation to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures.
Comparaison Avec Des Composés Similaires
- tert-Butylsulfinyl chloride
- tert-Butylsulfonamide
- tert-Butylsulfanylphthalonitriles
Comparison: 1-(Tert-butylsulfanyl)-6-chlorohexane is unique due to the presence of both a tert-butylsulfanyl group and a chloro group on a hexane chain. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to similar compounds. For example, tert-butylsulfinyl chloride is primarily used as an oxidizing agent, while tert-butylsulfonamide is known for its stability and use in the synthesis of sulfonamides. tert-Butylsulfanylphthalonitriles are mainly used in the synthesis of phthalocyanines, highlighting the diverse applications of tert-butylsulfanyl-containing compounds.
Propriétés
Numéro CAS |
119549-15-4 |
|---|---|
Formule moléculaire |
C10H21ClS |
Poids moléculaire |
208.79 g/mol |
Nom IUPAC |
1-tert-butylsulfanyl-6-chlorohexane |
InChI |
InChI=1S/C10H21ClS/c1-10(2,3)12-9-7-5-4-6-8-11/h4-9H2,1-3H3 |
Clé InChI |
PBMSGIAEUSASCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


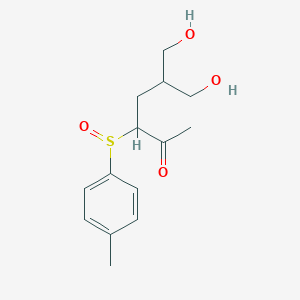
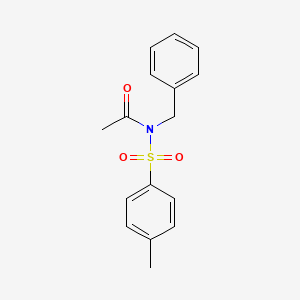
![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
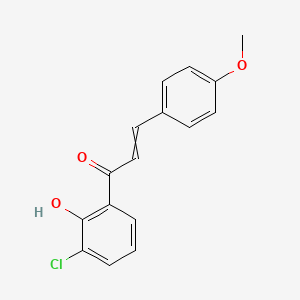
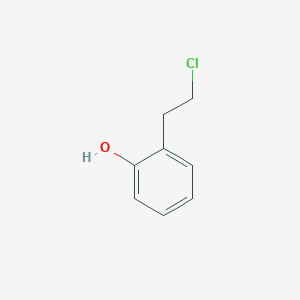
![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
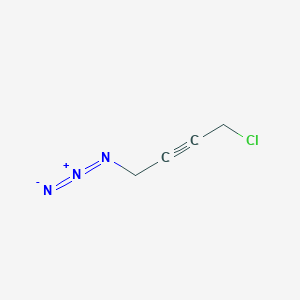
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)

![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
